molecular formula C13H17Cl2NO3S B2635480 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide CAS No. 1421531-36-3

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Cat. No.: B2635480
CAS No.: 1421531-36-3
M. Wt: 338.24
InChI Key: UJEJANOOGGJPNP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and hydroxy-methylthio-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide typically involves multiple steps:

  • Formation of the Dichlorophenoxy Intermediate

      Starting Material: 2,4-dichlorophenol.

      Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2,4-dichlorophenoxy)acetic acid.

  • Amidation Reaction

      Intermediate: 2-(2,4-dichlorophenoxy)acetic acid.

      Reagent: The acid is then reacted with 2-amino-2-methyl-3-(methylthio)propanol in the presence of a coupling agent (e.g., EDCI or DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Products: Oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).

      Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide.

      Products: Substitution reactions can occur at the dichlorophenoxy ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of dichlorophenoxy derivatives on cellular processes. Its interactions with biological macromolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dichlorophenoxy group suggests possible applications in the development of herbicides or pharmaceuticals targeting specific pathways.

Industry

In industrial applications, this compound could be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its synthesis and functionalization can lead to the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxy-methylthio-propyl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide: A related compound with a hydroxyethyl group instead of the hydroxy-methylthio-propyl moiety.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is unique due to the presence of the hydroxy-methylthio-propyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and may enhance its efficacy in various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-13(18,8-20-2)7-16-12(17)6-19-11-4-3-9(14)5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEJANOOGGJPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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